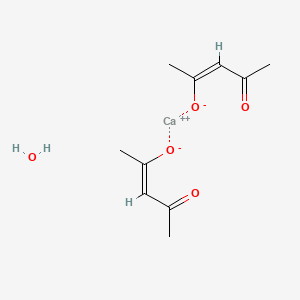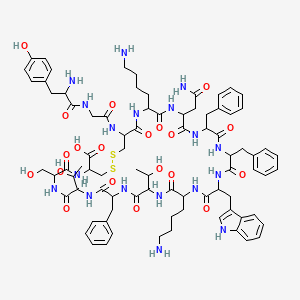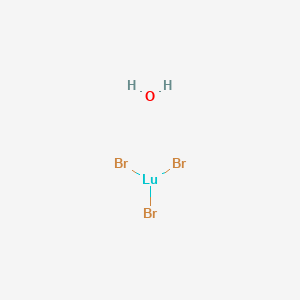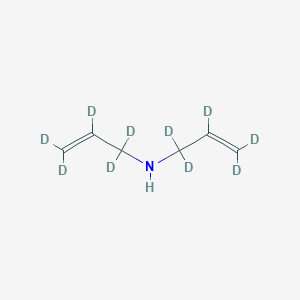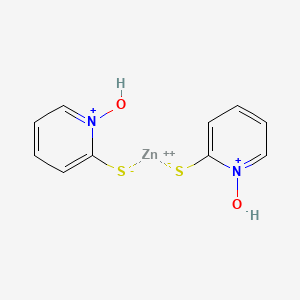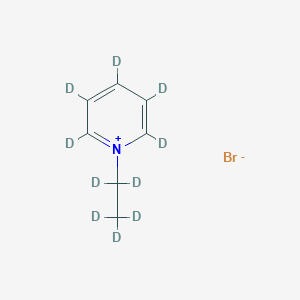
Secbumeton D5 100 microg/mL in Acetone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Secbumeton D5 100 micrograms per milliliter in Acetone is a deuterated form of Secbumeton, a selective herbicide used primarily for controlling annual grasses and broadleaf weeds. The deuterated version is often used as an internal standard in analytical chemistry, particularly in environmental analysis and testing .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Secbumeton D5 involves the incorporation of deuterium atoms into the Secbumeton molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The reaction conditions often involve the use of deuterated reagents and solvents under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of Secbumeton D5 follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to ensure the purity and consistency of the final product. Quality control measures are implemented to verify the concentration and isotopic purity of the compound.
化学反応の分析
Types of Reactions
Secbumeton D5 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of Secbumeton sulfoxide, while reduction may yield Secbumeton amine derivatives.
科学的研究の応用
Secbumeton D5 is widely used in scientific research due to its stability and isotopic labeling. Some of its applications include:
Environmental Analysis: Used as an internal standard for the quantification of Secbumeton in environmental samples.
Biological Studies: Employed in metabolic studies to trace the degradation pathways of Secbumeton in living organisms.
Medical Research: Investigated for its potential effects on human health and its role in the development of herbicide resistance.
Industrial Applications: Utilized in the formulation of herbicides and in the study of their environmental impact.
作用機序
Secbumeton D5 exerts its effects by inhibiting photosynthesis in target plants. It specifically targets the photosystem II complex, blocking the electron transport chain and leading to the production of reactive oxygen species. This results in cellular damage and ultimately the death of the plant.
類似化合物との比較
Secbumeton D5 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise analytical measurements. Similar compounds include:
Secbumeton: The non-deuterated form, commonly used as a herbicide.
Atrazine: Another herbicide with a similar mode of action but different chemical structure.
Simazine: Similar to Atrazine, used for controlling weeds in various crops.
Secbumeton D5 stands out due to its specific applications in analytical chemistry and environmental testing, making it a valuable tool for researchers and industry professionals .
特性
分子式 |
C10H19N5O |
|---|---|
分子量 |
230.32 g/mol |
IUPAC名 |
2-N-butan-2-yl-6-methoxy-4-N-(1,1,2,2,2-pentadeuterioethyl)-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C10H19N5O/c1-5-7(3)12-9-13-8(11-6-2)14-10(15-9)16-4/h7H,5-6H2,1-4H3,(H2,11,12,13,14,15)/i2D3,6D2 |
InChIキー |
ZJMZZNVGNSWOOM-QKLSXCJMSA-N |
異性体SMILES |
[2H]C([2H])([2H])C([2H])([2H])NC1=NC(=NC(=N1)OC)NC(C)CC |
正規SMILES |
CCC(C)NC1=NC(=NC(=N1)NCC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




